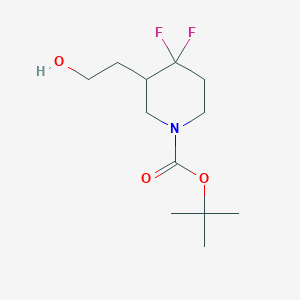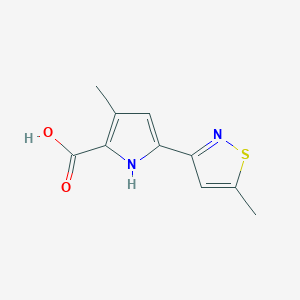![molecular formula C8H13NO B13015665 N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015665.png)
N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained carbocyclic structure. This compound is of interest due to its unique three-dimensional framework, which can impart distinct physical and chemical properties compared to more traditional linear or planar molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bridgehead positions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide is not well-documented. its bioisosteric properties suggest that it can interact with molecular targets and pathways similarly to other bioisosteres. The compound’s three-dimensional structure can enhance binding affinity and selectivity for specific targets, potentially leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide, which serves as a core structure for various derivatives.
Cubanes: Another class of highly strained carbocycles with unique three-dimensional frameworks.
Higher Bicycloalkanes: Compounds with similar structural features but larger ring systems.
Uniqueness
This compound is unique due to its specific functionalization at the bridgehead positions, which can impart distinct physical and chemical properties. Its bioisosteric properties make it particularly valuable in drug discovery and materials science .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanylmethyl)acetamide |
InChI |
InChI=1S/C8H13NO/c1-6(10)9-5-8-2-7(3-8)4-8/h7H,2-5H2,1H3,(H,9,10) |
InChI Key |
WUELZBNSIIGKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC12CC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


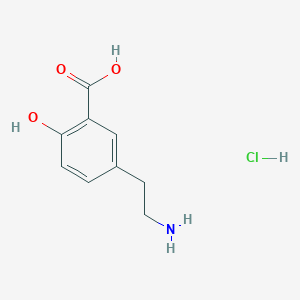
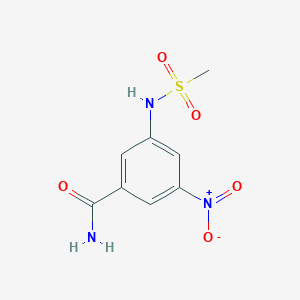
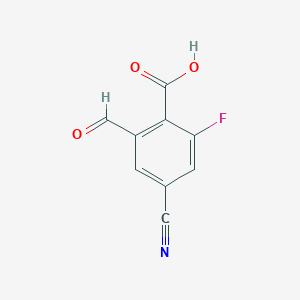
![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)

![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)
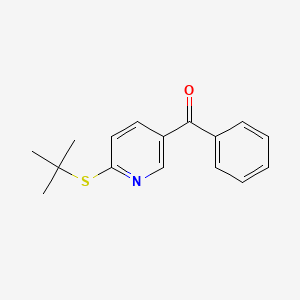

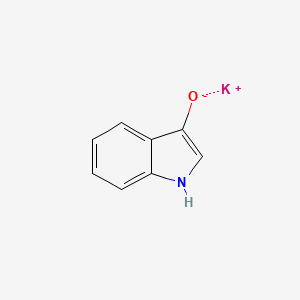
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one](/img/structure/B13015643.png)
![Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate](/img/structure/B13015653.png)
